4-Amino-6,6-dimethyl-piperidin-2-one

Drug-likeness ADME prediction Medicinal chemistry

Researchers pursuing fragment-based drug discovery need saturated 3D scaffolds with pre-organized geometry. 4-Amino-6,6-dimethylpiperidin-2-one HCl provides a sterically hindered 6,6-gem-dimethyl quaternary center that constrains piperidinone conformation, while the 4-amino group serves as a selective derivatization vector. This building block meets Rule of Three criteria (MW 178.66 g/mol, HCl salt) with balanced LogP (0.0023) and TPSA 55.12 Ų, enabling drug-like property optimization. Available as a white solid hydrochloride salt for reliable handling and global shipping.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B8191730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6,6-dimethyl-piperidin-2-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC1(CC(CC(=O)N1)N)C
InChIInChI=1S/C7H14N2O/c1-7(2)4-5(8)3-6(10)9-7/h5H,3-4,8H2,1-2H3,(H,9,10)
InChIKeyBLVJHENZMKECFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6,6-dimethyl-piperidin-2-one: Piperidinone Scaffold for Medicinal Chemistry


4-Amino-6,6-dimethyl-piperidin-2-one (CAS 1935470-63-5, free base; CAS 2305079-32-5, hydrochloride) is a substituted δ-lactam featuring a gem-dimethyl group at the 6-position and a primary amine at the 4-position . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, with the hydrochloride salt form being commercially available as a white solid with molecular formula C₇H₁₄N₂O·HCl (MW 178.66 g/mol) . The 6,6-dimethyl substitution pattern is a key structural feature within piperidin-2-one derivatives, as this scaffold appears in over twenty classes of pharmaceuticals . However, specific quantitative activity data for 4-amino-6,6-dimethyl-piperidin-2-one itself remains limited in the primary literature, and the compound's procurement value derives primarily from its structural uniqueness as a functionalized building block rather than from demonstrated biological potency.

Why Generic Piperidinones Cannot Replace This Scaffold in Synthesis


In-class piperidin-2-one compounds cannot be interchanged without altering synthetic outcomes due to the unique combination of the 6,6-gem-dimethyl substitution pattern and the 4-amino functional handle. The gem-dimethyl group at the 6-position creates a sterically hindered environment adjacent to the lactam nitrogen that influences both conformational rigidity and reactivity at the 2-carbonyl site [1]. Unlike 5,5-dimethylpiperidin-2-one (CAS 4007-79-8) which places the quaternary center remote from the reactive carbonyl-adjacent positions, or unsubstituted 4-aminopiperidin-2-one which lacks conformational constraint, the 6,6-disubstitution pattern modulates the steric accessibility of the lactam moiety while preserving the 4-amino group as a vector for further derivatization . In fragment-based drug discovery, such saturated 3D fragments significantly increase shape diversity and complexity compared to flat aromatic systems, and the specific position of gem-dimethyl substitution dictates which conformational space is accessible .

Quantitative Differentiation: 4-Amino-6,6-dimethyl vs. Analogs


Topological Polar Surface Area (TPSA) Comparison

4-Amino-6,6-dimethyl-piperidin-2-one (free base) exhibits a computed Topological Polar Surface Area (TPSA) of 55.12 Ų and a LogP of 0.0023 . The addition of the 4-amino group substantially increases TPSA relative to the parent 6,6-dimethylpiperidin-2-one (TPSA = 29.1 Ų, XLogP3 = 0.6) [1]. This nearly two-fold increase in TPSA (ΔTPSA = +26.02 Ų) predicts enhanced aqueous solubility and reduced passive membrane permeability compared to the non-aminated parent scaffold, which may be desirable for designing peripherally restricted or renally cleared drug candidates.

Drug-likeness ADME prediction Medicinal chemistry

Hydrogen Bond Donor/Acceptor and Rotatable Bond Profiles

4-Amino-6,6-dimethyl-piperidin-2-one (free base) possesses two hydrogen bond donors (the primary amine NH₂ and lactam NH) and two hydrogen bond acceptors (lactam C=O and amine N), with zero rotatable bonds external to the ring system . In contrast, 6,6-dimethylpiperidin-2-one has only one hydrogen bond donor (lactam NH) and one hydrogen bond acceptor (lactam C=O), also with zero rotatable bonds [1]. The 4-amino substitution adds a second H-bond donor/acceptor pair while maintaining complete conformational rigidity (rotatable bond count = 0), which is advantageous for fragment-based lead generation where pre-organized binding elements reduce entropic penalties upon target engagement.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Commercial Availability and Purity of Free Base vs. HCl Salt

The target compound is commercially available in two distinct forms with different purity grades and molecular identities. The free base (CAS 1935470-63-5, MW 142.20) is offered at ≥98% purity with storage at 2–8°C sealed under dry conditions . The hydrochloride salt (CAS 2305079-32-5, MW 178.66) is available at 96% purity as a white solid . The 4-amino group is absent in the parent scaffold 6,6-dimethylpiperidin-2-one (CAS 139524-56-4, MW 127.18), which is commercially offered at 95–98% purity by multiple vendors . The salt form provides improved aqueous solubility and handling characteristics compared to the free base, which may influence selection for specific reaction conditions requiring neutral amine nucleophilicity versus protonated amine stability.

Procurement Analytical chemistry Salt selection

Procurement-Guided Application Scenarios


Conformationally Constrained 4-Aminopiperidine Pharmacophores

The 6,6-gem-dimethyl substitution creates a sterically defined quaternary center that constrains the piperidinone ring conformation, while the 4-amino group serves as a handle for subsequent N-functionalization or amide coupling. This scaffold is suitable for medicinal chemistry programs requiring saturated 3D fragments with pre-organized geometry for target engagement [1]. The hydrochloride salt form (CAS 2305079-32-5) offers improved solubility and storage stability for routine laboratory handling .

2-Oxopiperidine-Derived Heterocyclic Building Block

As a δ-lactam with both a reactive 4-amino group and a sterically shielded 2-carbonyl, the compound can undergo selective functionalization at the amine while preserving lactam integrity. The computed TPSA of 55.12 Ų and balanced LogP (0.0023) make it a suitable intermediate for synthesizing drug-like molecules with favorable predicted ADME properties.

Fragment Library Construction for FBDD

With molecular weight of 142.20 Da (free base) and zero rotatable bonds, the compound meets Rule of Three fragment criteria. Its saturated piperidinone core provides increased shape diversity compared to flat aromatic fragments—a characteristic highly valued in FBDD campaigns . The combination of two H-bond donors and two H-bond acceptors within a rigid framework supports efficient polar interactions with protein targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6,6-dimethyl-piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.